2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide
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Description
2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide, also known as Furasulfonamide, is a sulfonamide derivative . It has a molecular weight of 347.39 .
Synthesis Analysis
The synthesis of new benzenesulfonamide derivatives, including this compound, has been described in scientific literature . The process involves the reaction between furfural and sulfanilamide .Molecular Structure Analysis
The molecular formula of this compound is C16H17N3O4S . The InChI code for this compound is 1S/C16H17N3O4S/c17-24(20,21)16-6-5-12(18-10-13-3-1-7-22-13)9-15(16)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2,(H2,17,20,21) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Crystal Structure Analysis
The compound has been analyzed for its crystal structure, revealing significant intermolecular interactions. Isomorphous crystal structures were observed in compounds related to 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide, determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, highlighting the compound's potential utility in crystallography and molecular design (Bats, Frost, & Hashmi, 2001).
Synthesis and Chemical Reactions
Significant research has been focused on the synthesis and reactivity of related benzenesulfonamides. For instance, N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) was synthesized through cyclodextrin mediated N-alkylation, showcasing innovative synthetic pathways and potential applications in chemical synthesis (Fischer, Millan, & Ritter, 2013).
Catalytic and Biochemical Applications
The compound and its derivatives have shown potential in catalytic processes and biochemical applications. For example, N,N'-Bisoxalamides were shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, indicating potential applications in pharmaceutical synthesis and material science (Bhunia, Kumar, & Ma, 2017).
Material Science and Polymer Research
The compound's derivatives have also been involved in material science, especially in the synthesis of novel polyesters and analysis of their properties. For instance, 2,5-Bis(hydroxymethyl)furan, a compound structurally related to this compound, was used as a monomer in the synthesis of biobased polyesters, showcasing the potential of such compounds in the development of sustainable materials (Jiang et al., 2014).
Properties
IUPAC Name |
2,4-bis(furan-2-ylmethylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-24(20,21)16-6-5-12(18-10-13-3-1-7-22-13)9-15(16)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQIQPDHRQCFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)S(=O)(=O)N)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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